molecular formula C18H19FN2S2 B5762068 1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine

1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine

Cat. No. B5762068
M. Wt: 346.5 g/mol
InChI Key: HQHPLEZWJACMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, leading to the modulation of various physiological processes. In cancer research, this compound is believed to inhibit the growth of cancer cells by inducing DNA damage and apoptosis. In depression and anxiety research, this compound is believed to work as an SSRI by inhibiting the reuptake of serotonin, leading to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In depression and anxiety research, this compound has been shown to have significant antidepressant and anxiolytic effects. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine in lab experiments include its relatively simple synthesis method, its potential therapeutic applications, and its ability to modulate various physiological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine. One direction is to further study its potential as an anticancer agent and its mechanism of action in cancer cells. Another direction is to study its potential as an SSRI and its effects on neurotransmitter systems in the brain. Additionally, further studies are needed to fully understand its potential side effects and toxicity. Overall, the study of 1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with carbon disulfide and sodium hydride in the presence of a solvent such as dimethylformamide. This reaction leads to the formation of the intermediate compound, which is then reacted with 4-(methylthio)benzoyl chloride to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine has been studied for its potential therapeutic applications in various diseases such as cancer, depression, and anxiety. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In depression and anxiety research, this compound has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and has shown significant antidepressant and anxiolytic effects.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2S2/c1-23-15-8-6-14(7-9-15)18(22)21-12-10-20(11-13-21)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHPLEZWJACMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Fluorophenyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methanethione

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